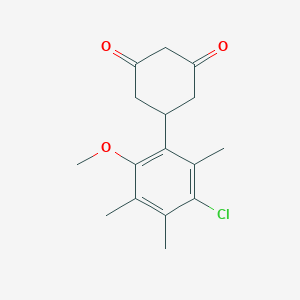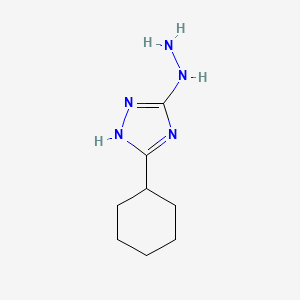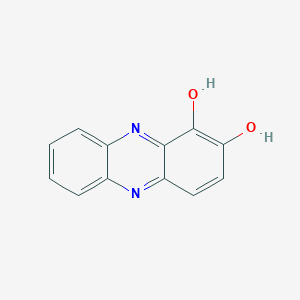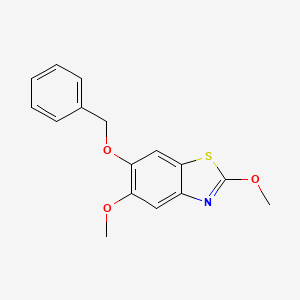![molecular formula C29H42Cl2O2 B14400101 2,2'-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol] CAS No. 89419-29-4](/img/structure/B14400101.png)
2,2'-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol] is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various industrial applications due to its stability and reactivity. It is a derivative of phenol and contains multiple functional groups that contribute to its versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol] typically involves the reaction of 6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol with formaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism, where the methylene bridge is formed between two phenolic units. The reaction conditions, such as temperature, pH, and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large reactors with precise control over reaction parameters. The use of catalysts and optimized reaction conditions ensures high efficiency and scalability. The final product is usually purified through crystallization or distillation to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,2’-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and studies involving enzyme inhibition.
Medicine: Research has explored its potential as an antioxidant and its role in drug development.
Industry: It is employed in the production of polymers, resins, and other materials due to its ability to enhance stability and durability.
Wirkmechanismus
The mechanism by which 2,2’-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol] exerts its effects involves its interaction with various molecular targets. The compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. It can also inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Methylenebis(3-chloro-2,6-diethylaniline)
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-ethyl-]
Uniqueness
2,2’-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol] stands out due to its specific combination of functional groups, which confer unique reactivity and stability. Its chloro and trimethylpentyl groups provide distinct chemical properties that differentiate it from other similar compounds, making it particularly valuable in specific industrial and research applications.
Eigenschaften
CAS-Nummer |
89419-29-4 |
|---|---|
Molekularformel |
C29H42Cl2O2 |
Molekulargewicht |
493.5 g/mol |
IUPAC-Name |
2-chloro-6-[[3-chloro-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C29H42Cl2O2/c1-26(2,3)16-28(7,8)20-12-18(24(32)22(30)14-20)11-19-13-21(15-23(31)25(19)33)29(9,10)17-27(4,5)6/h12-15,32-33H,11,16-17H2,1-10H3 |
InChI-Schlüssel |
ZNRJWVLQIGNVQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)Cl)O)CC2=C(C(=CC(=C2)C(C)(C)CC(C)(C)C)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


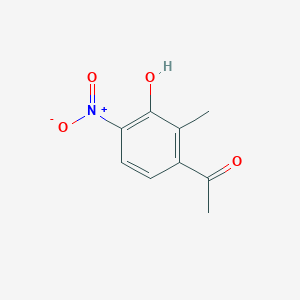
![3-[(Furan-2-yl)methyl]-4,5-diphenyl-1,3-oxazol-2(3H)-one](/img/structure/B14400037.png)
![3-{(E)-[2-(4-Ethoxyphenyl)-2-oxoethylidene]amino}benzoic acid](/img/structure/B14400042.png)
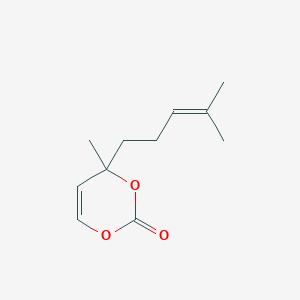

![7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL](/img/structure/B14400055.png)
![3,6,8,10-Tetramethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14400060.png)

